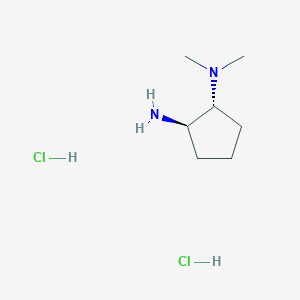
(2R)-2-ethyl-1-methylpiperazine
Übersicht
Beschreibung
(2R)-2-ethyl-1-methylpiperazine, also known as EMP, is a chemical compound that belongs to the piperazine family. It is a colorless liquid that has a characteristic odor. EMP is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs. It possesses unique chemical properties that make it an essential component in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R)-2-ethyl-1-methylpiperazine is not well understood. However, it is believed to act as a neurotransmitter in the brain, which is responsible for regulating various physiological functions such as mood, appetite, and sleep.
Biochemical and Physiological Effects:
(2R)-2-ethyl-1-methylpiperazine has been shown to have various biochemical and physiological effects. It has been found to have a potent inhibitory effect on the growth of cancer cells in vitro. (2R)-2-ethyl-1-methylpiperazine has also been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2R)-2-ethyl-1-methylpiperazine in lab experiments is its versatility. It can be used as a starting material for the synthesis of various compounds, including drugs and agrochemicals. (2R)-2-ethyl-1-methylpiperazine is also an essential tool in asymmetric synthesis, which is an essential tool in the production of enantiomerically pure compounds. However, one of the limitations of using (2R)-2-ethyl-1-methylpiperazine is its toxicity. It is a highly reactive compound that can cause skin irritation and respiratory problems.
Zukünftige Richtungen
There are many future directions for the use of (2R)-2-ethyl-1-methylpiperazine in scientific research. One area of interest is the development of new drugs that target cancer cells. (2R)-2-ethyl-1-methylpiperazine has been shown to have a potent inhibitory effect on the growth of cancer cells in vitro, and further research could lead to the development of new cancer treatments. Another area of interest is the development of new anti-inflammatory drugs. (2R)-2-ethyl-1-methylpiperazine has been shown to have anti-inflammatory properties, and further research could lead to the development of new treatments for inflammatory diseases such as arthritis. Additionally, (2R)-2-ethyl-1-methylpiperazine could be used as a chiral auxiliary in the production of enantiomerically pure compounds, which could have applications in the pharmaceutical industry.
Wissenschaftliche Forschungsanwendungen
(2R)-2-ethyl-1-methylpiperazine has numerous applications in scientific research. It is used as a starting material for the synthesis of various compounds, including drugs and agrochemicals. (2R)-2-ethyl-1-methylpiperazine is also used as a reagent in the analysis of various compounds, including amino acids and peptides. It is used as a chiral auxiliary in asymmetric synthesis, which is an essential tool in the production of enantiomerically pure compounds.
Eigenschaften
IUPAC Name |
(2R)-2-ethyl-1-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-3-7-6-8-4-5-9(7)2/h7-8H,3-6H2,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZLXVAPLHUDSY-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CNCCN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-ethyl-1-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B3204233.png)







![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-](/img/structure/B3204267.png)




